molecular formula C25H27F3N2O4 B608797 (R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid CAS No. 2095128-17-7

(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid

Cat. No. B608797
M. Wt: 476.4962
InChI Key: GYNMVDMBFKGCCR-QGZVFWFLSA-N
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Description

The compound is a boronic acid derivative, which are commonly used in organic synthesis and medicinal chemistry . The trifluoromethoxy group attached to the phenyl ring is a strong electron-withdrawing group, which can influence the reactivity of the compound .


Molecular Structure Analysis

Boronic acids typically have a boron atom connected to an OH group and two other groups, which in this case include a complex organic structure. The trifluoromethoxy group is likely to have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

Boronic acids can participate in various types of reactions, including coupling reactions and condensation reactions . The specific reactions that this compound can undergo would depend on its exact structure and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the acidity of boronic acids can be affected by the presence of electron-withdrawing groups like the trifluoromethoxy group .

Scientific Research Applications

Catalytic Properties in Chiral Coordination Polymers

The compound shows potential applications in catalytic activities, particularly in chiral coordination polymers. A study by Xu et al. (2016) investigated the synthesis and catalytic properties of chiral Co(II) coordination polymers using related compounds. These polymers demonstrated significant catalytic activity for the aldol reaction, indicating potential applications in asymmetric catalysis and synthesis (Xu et al., 2016).

Synthesis and Properties in Iron Complexes

The compound also has applications in the synthesis of iron complexes. A study by Yankey et al. (2014) explored the synthesis of (phenoxyimidazolyl-salicylaldimine)iron complexes using related compounds. These complexes were used as pre-catalysts for ethylene reactions, showcasing their utility in catalysis and polymerization processes (Yankey et al., 2014).

Antimicrobial Applications

Related compounds have been found to have potential antimicrobial applications. For instance, a study by Rani et al. (2014) synthesized novel imidazole ureas containing dioxaphospholanes, which showed antimicrobial activity. This suggests that derivatives of the compound could be effective in antimicrobial treatments (Rani et al., 2014).

Synthesis in Neurodegenerative Disease Agents

In neurodegenerative disease research, similar compounds have been used as intermediates. Ikemoto et al. (2004) developed an asymmetric synthesis of a related compound as a key intermediate for a neurodegenerative disease agent. This indicates potential applications in the development of therapeutics for neurological conditions (Ikemoto et al., 2004).

Photocurrent Response in Coordination Polymers

In the field of photoelectrochemistry, related compounds have been used to enhance photocurrent response. Meng et al. (2016) synthesized coordination polymers incorporating related structures, which exhibited improved photocurrent density, suggesting applications in solar energy and photocatalysis (Meng et al., 2016).

Future Directions

Boronic acids and their derivatives are an active area of research in medicinal chemistry, with potential applications in the development of new drugs . Future research could explore the properties and potential uses of this specific compound.

properties

IUPAC Name

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNMVDMBFKGCCR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid
Reactant of Route 2
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid
Reactant of Route 3
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid
Reactant of Route 4
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid
Reactant of Route 5
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid

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